molecular formula C16H12ClNO4S2 B2952477 Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-66-0

Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2952477
CAS No.: 932354-66-0
M. Wt: 381.85
InChI Key: PYOQMFGRWKSXBP-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzothiophene family, which is known for its diverse biological activities. In

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in lab experiments is its potential as a multi-target drug. It has been shown to have activity against a variety of targets, making it a promising candidate for the treatment of complex diseases such as cancer and Alzheimer's disease. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Researchers may also explore its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves the reaction of 3-bromo-1-benzothiophene with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final compound.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers have also explored its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties . These compounds interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

Related compounds have been shown to exert protective effects on cells under oxidative stress . They can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is plausible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other compounds with related structures .

Dosage Effects in Animal Models

Related compounds have been shown to improve depression-like behavior and cognitive impairment in mice .

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOQMFGRWKSXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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